![molecular formula C23H20ClFN2O2 B10834269 1-[3-(4-Chloro-3-fluorophenyl)phenyl]-3-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea](/img/structure/B10834269.png)
1-[3-(4-Chloro-3-fluorophenyl)phenyl]-3-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the amide bond: This is typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions that promote amide bond formation.
Hydroxylation and methylation: The introduction of the hydroxyl and methyl groups on the phenyl ring is carried out using specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification methods, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive electrophiles that selectively modify ER proteins.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring, to introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of electrophilic intermediates, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a tool to study the ATF6 arm of the UPR and its role in ER proteostasis.
Biology: The compound is used to investigate the cellular response to ER stress and the mechanisms of protein homeostasis.
Medicine: It has potential therapeutic applications in diseases related to protein misfolding and aggregation, such as neurodegenerative diseases and certain types of cancer.
Industry: The compound is used in the development of drugs targeting ER stress pathways
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide involves its metabolic activation to form a reactive electrophile. This electrophile selectively modifies ER proteins, including protein disulfide isomerases, which are known to regulate ATF6 activation. The compound preferentially activates the ATF6 arm of the UPR, promoting protective remodeling of the ER proteostasis network .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: An activator of the transient receptor potential cation channel V1 (TRPV1), involved in pain sensation.
CNTX-4975: A clinical trial drug for pain management.
DWP-05195: Another clinical trial drug for neuropathic pain .
Uniqueness
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide is unique in its selective activation of the ATF6 arm of the UPR, which distinguishes it from other compounds that may target different pathways or have broader effects on the UPR. This specificity makes it a valuable tool for studying ER proteostasis and developing targeted therapies for diseases related to ER stress .
Properties
Molecular Formula |
C23H20ClFN2O2 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[3-(4-chloro-3-fluorophenyl)phenyl]-3-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C23H20ClFN2O2/c24-20-10-8-16(12-21(20)25)15-4-1-5-17(11-15)26-23(29)27-22-6-2-3-14-7-9-18(28)13-19(14)22/h1-6,8,10-12,18,28H,7,9,13H2,(H2,26,27,29) |
InChI Key |
VIQQVXGGWBFLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=CC(=C(C=C4)Cl)F |
Origin of Product |
United States |
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